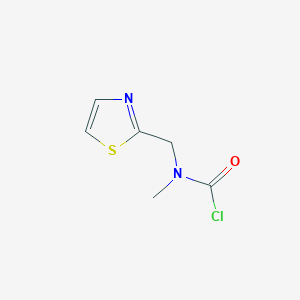![molecular formula C9H16N4S B13067653 1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine can be achieved through a multi-step process involving the reaction of thiomorpholine with ethyl pyrazole-3-carboxylate. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution with the ethyl pyrazole-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to reduce reaction times and increase yields. The use of solid bases such as magnesium oxide in an eco-friendly solvent like ethanol can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The nitrogen atoms in the pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives .
Applications De Recherche Scientifique
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one: This compound shares a similar thiomorpholine moiety but differs in the heterocyclic ring structure.
4-[2-(Thiomorpholin-4-yl)ethyl]aniline: This compound also contains the thiomorpholine group but has an aniline moiety instead of a pyrazole ring.
Uniqueness
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine is unique due to its combination of a thiomorpholine ring with a pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H16N4S |
|---|---|
Poids moléculaire |
212.32 g/mol |
Nom IUPAC |
1-(2-thiomorpholin-4-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16N4S/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11) |
Clé InChI |
YROXOQHHVJMMET-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1CCN2C=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


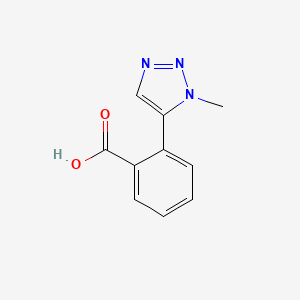
![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)

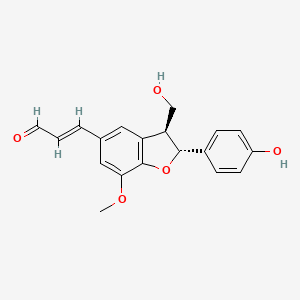

![4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)
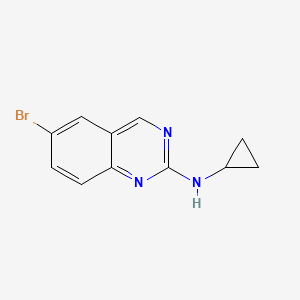
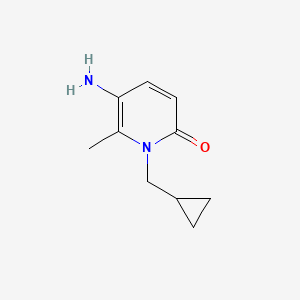
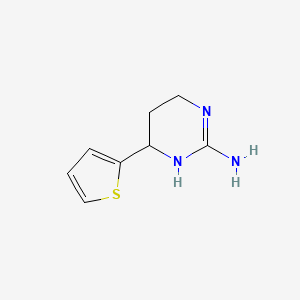
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)

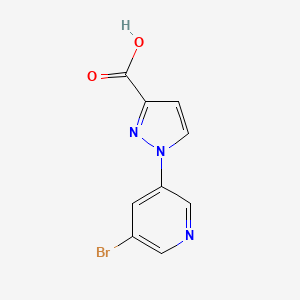
![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)
